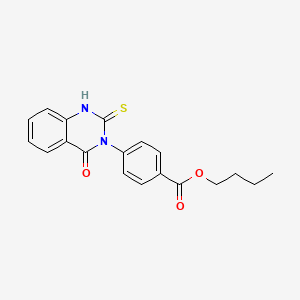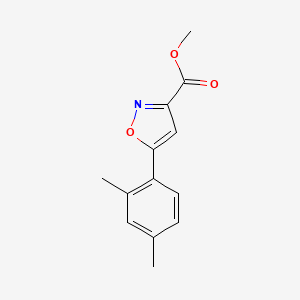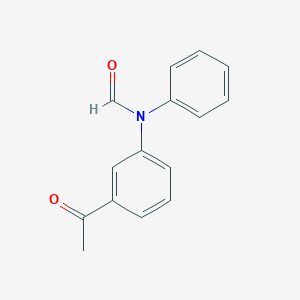![molecular formula C21H22N2O B14113244 N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide](/img/structure/B14113244.png)
N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide is an organic compound with the molecular formula C21H22N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide typically involves the reaction of 3-(4-(tert-butyl)phenyl)quinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
作用機序
The mechanism of action of N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)butylamide: A similar compound with a butyl group instead of an acetamide group.
N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)carbamate: A carbamate derivative with similar structural features.
Uniqueness
N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
特性
分子式 |
C21H22N2O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
N-[3-(4-tert-butylphenyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C21H22N2O/c1-14(24)22-20-18(13-16-7-5-6-8-19(16)23-20)15-9-11-17(12-10-15)21(2,3)4/h5-13H,1-4H3,(H,22,23,24) |
InChIキー |
PWAVXVLOLOWMTF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B14113168.png)



![11-Hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14113184.png)

![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14113202.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14113211.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113214.png)


